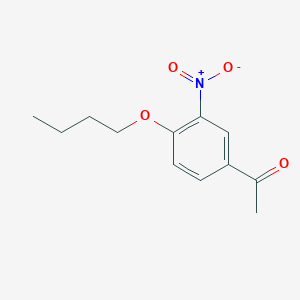

Ethanone, 1-(4-butoxy-3-nitrophenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

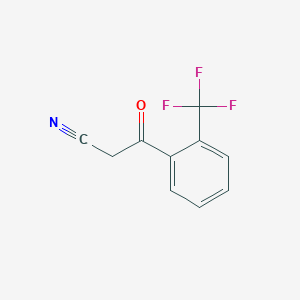

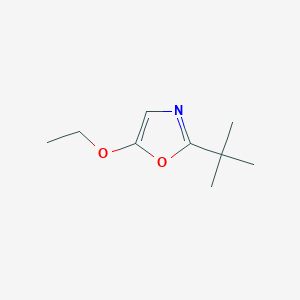

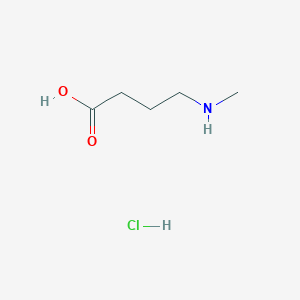

Ethanone, 1-(4-butoxy-3-nitrophenyl)- is a chemical compound with the molecular formula C12H15NO4 . It contains a total of 32 bonds, including 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecule consists of 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms, making a total of 32 atoms . The structure includes a six-membered aromatic ring attached to a ketone group and a nitro group, and an ether linkage to a butoxy group .Physical And Chemical Properties Analysis

The molecular weight of Ethanone, 1-(4-butoxy-3-nitrophenyl)- is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Phase Equilibrium Studies

One study focused on the solid-liquid phase equilibrium of nitrophenyl ethanone derivatives, which are closely related to "Ethanone, 1-(4-butoxy-3-nitrophenyl)-". The research investigated their solubility and phase behavior in different solvents, which is crucial for the separation and purification processes in chemical synthesis. The findings contribute to a better understanding of the material's properties and can aid in optimizing manufacturing processes (Rongrong Li et al., 2019).

Synthesis of Aminobenzo[b]thiophenes

Another application involves the synthesis of aminobenzo[b]thiophenes, a class of compounds with significant pharmaceutical potential. Through the reaction of chloro-nitrophenyl ethanone derivatives, efficient one-pot synthesis methods for 3-aminobenzo[b]thiophenes have been developed. This showcases the compound's role as a precursor in the synthesis of complex structures with potential pharmacological activities (D. A. Androsov et al., 2010).

Antibacterial Thiosemicarbazones

Ethanone derivatives have also been utilized in synthesizing thiosemicarbazones with antibacterial properties. A study demonstrated the preparation of compounds with activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of Ethanone derivatives in developing new antibacterial agents (A. Parekh & K. Desai, 2006).

Charge Density Analysis

Research on the charge density and hydrogen bonding motif of nitrophenyl ethanone compounds provides insights into their electronic structure and intermolecular interactions. Such studies are fundamental for understanding the reactivity and binding properties of these compounds, which is crucial for their application in catalysis and material science (D. Hibbs et al., 2003).

Ultrasound-Assisted Synthesis

The preparation of nitro aromatic ethers, including derivatives of Ethanone, using ultrasound-assisted phase-transfer catalysis, represents an innovative approach to chemical synthesis. This method offers advantages in terms of reaction speed and efficiency, demonstrating the versatility of Ethanone derivatives in modern synthetic methodologies (K. Harikumar & V. Rajendran, 2014).

Propriétés

IUPAC Name |

1-(4-butoxy-3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-4-7-17-12-6-5-10(9(2)14)8-11(12)13(15)16/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTXHFCXZQNAKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486775 |

Source

|

| Record name | Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |

CAS RN |

61564-84-9 |

Source

|

| Record name | Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)